molecular formula C11H23N B13226175 4-(3,3-Dimethylbutyl)piperidine

4-(3,3-Dimethylbutyl)piperidine

Cat. No.: B13226175
M. Wt: 169.31 g/mol
InChI Key: ZLSAZRDZHDTAJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbutyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . This reaction forms 3-arylpiperidines in high yield and can be adapted to produce this compound by selecting suitable starting materials .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale cyclization reactions using cost-effective and efficient catalysts. The use of continuous flow reactions and microwave irradiation has been explored to enhance the yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbutyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,3-Dimethylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky substituent at the 4-position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-(3,3-Dimethylbutyl)piperidine is a piperidine derivative characterized by a bulky 3,3-dimethylbutyl substituent at the fourth position of the piperidine ring. This structural feature significantly influences its biological activity and potential therapeutic applications. The compound has garnered attention for its antiviral properties, particularly as an antagonist to specific receptors involved in viral entry, such as the CCR5 receptor associated with HIV-1 infection. This article reviews the biological activities of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

  • Molecular Formula : C13H25N
  • Molecular Weight : 185.31 g/mol
  • IUPAC Name : this compound

The compound's structure allows for unique interactions with biological targets due to the steric hindrance introduced by the bulky substituent.

This compound has been shown to interact with various biological receptors. Notably, its ability to bind to chemokine receptors suggests a mechanism that may inhibit viral entry into host cells. Specifically, studies indicate that it acts as an antagonist to CCR5, thereby blocking pathways utilized by HIV-1 for infection .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties:

  • Target : CCR5 receptor involved in HIV-1 entry.
  • Mechanism : Inhibition of receptor activity leads to reduced viral load and potential therapeutic benefits in HIV treatment.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Minimum Inhibitory Concentrations (MICs) : Various studies have reported MIC values indicating effective inhibition against certain bacterial strains. For instance, derivatives related to piperidine structures have shown promising results against Gram-positive bacteria .

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Piperidine and 3,3-dimethylbutyl chloride.
  • Method : A nucleophilic substitution reaction under basic conditions allows the nitrogen atom in piperidine to attack the carbon in 3,3-dimethylbutyl chloride.

This method can be optimized for yield and purity through various synthetic strategies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

StudyFindings
Study ADemonstrated antiviral activity against HIV-1 by blocking CCR5 receptors.
Study BReported antimicrobial effects with MIC values lower than standard antibiotics against specific bacterial strains.
Study CExplored structure-activity relationships showing enhanced potency with bulky substituents like 3,3-dimethylbutyl.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives based on their biological activities:

Compound NameStructure CharacteristicsUnique Features
PiperidineBasic structure; widely used in organic synthesisLow steric hindrance
4-MethylpiperidineMethyl group at the fourth positionLess bulky than this compound
N-Boc-4-piperidoneProtected amine; used in peptide synthesisStability against nucleophiles

The bulky substituent in this compound enhances its interaction with biological targets compared to simpler derivatives.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

4-(3,3-dimethylbutyl)piperidine

InChI

InChI=1S/C11H23N/c1-11(2,3)7-4-10-5-8-12-9-6-10/h10,12H,4-9H2,1-3H3

InChI Key

ZLSAZRDZHDTAJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1CCNCC1

Origin of Product

United States

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